6-Dehydroprogesterone

Computational Chemistry Molecular Conformation Steroid SAR

Ensuring accurate impurity profiling in dydrogesterone/progesterone release testing requires a certified reference standard with unambiguous chromatographic identity. 6-Dehydroprogesterone provides the solution: • EP-recognized Impurity B (Dydrogesterone) & Impurity H (Progesterone) with distinct Δ6-double bond enabling baseline separation from API. • >98% GC purity with certified melting point (144-148°C) and λmax 283 nm for method validation. • Supplied as a solid; stable at ambient temperature for seamless global logistics.

Molecular Formula C21H28O2
Molecular Weight 312.4 g/mol
CAS No. 1162-56-7
Cat. No. B195115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Dehydroprogesterone
CAS1162-56-7
SynonymsPregna-4,6-diene-3,20-dione
Molecular FormulaC21H28O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C
InChIInChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1
InChIKeyJGMOKGBVKVMRFX-LEKSSAKUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Dehydroprogesterone Procurement Guide


6-Dehydroprogesterone (Pregna-4,6-diene-3,20-dione; CAS 1162-56-7) is a steroidal progestogen distinguished by a Δ6-double bond that induces unique conformational rigidity compared to progesterone [1]. It is a key synthetic intermediate and a major impurity of dydrogesterone (EP Impurity B) and progesterone (EP Impurity H) [2]. The compound is supplied as a solid with a melting point of 144-148°C and commercial purity typically exceeding 98% (GC) [3]. Its applications span from use as a reference standard in pharmaceutical quality control to a substrate for studying microbial steroid biotransformation [4].

6-Dehydroprogesterone Irreplaceability


Generic substitution fails for 6-dehydroprogesterone due to its unique C6-C7 double bond, which induces a conformational rigidity distinct from both natural progesterone and the retroprogesterone scaffold of dydrogesterone [1]. This structural feature directly impacts both its recognition by enzymes (e.g., microbial Δ6-dehydrogenases) and its chromatographic retention time, making it an essential and non-interchangeable reference standard for compendial impurity analysis (Dydrogesterone EP Impurity B, Progesterone EP Impurity H) [2]. Furthermore, its specific role as a substrate in biotransformation pathways yielding chlorohydrin and epoxy metabolites is not replicated by progesterone or other progestins lacking the 4,6-diene-3-one chromophore [3].

6-Dehydroprogesterone Differentiation Evidence


Computational Modeling of Structural Rigidity

Comparative molecular modeling at the B3LYP/6-31G(*) level shows that the C6-C7 double bond in 6-dehydroprogesterone enhances the rigidity of the steroid backbone compared to progesterone [1]. The study indicates that the combined effects of A-ring conformational preference and C6-C7 unsaturation differentiate the binding and activity profiles of these progestins [1].

Computational Chemistry Molecular Conformation Steroid SAR

Biosynthetic Production in Engineered Yeast

Engineering of Saccharomyces cerevisiae with a plant-derived Δ6-dehydrogenase (MtCYP82BQ1) enables de novo biosynthesis of 6-dehydroprogesterone from simple carbon sources [1]. The final optimized strain achieved a production titer of 0.72 g/L in fed-batch fermentation, demonstrating a scalable and sustainable alternative to chemical synthesis for this non-natural progestogen [1].

Synthetic Biology Metabolic Engineering Steroid Biosynthesis

Microbial Biotransformation to Unique Metabolites

6-Dehydroprogesterone serves as a specific substrate for microbial biotransformation, yielding metabolites not accessible from progesterone due to the presence of the 6,7-double bond [1]. Incubation with Aspergillus niger produced three new metabolites, including 6β-chloro-7α,11α-dihydroxypregna-4-ene-3,20-dione (2) and 6α,7α-epoxy-11α-hydroxypregna-4-ene-3,20-dione (4) [1].

Biotransformation Microbial Steroid Metabolism Natural Product Chemistry

Critical EP Impurity Standard

6-Dehydroprogesterone is designated as Dydrogesterone EP Impurity B and Progesterone EP Impurity H in the European Pharmacopoeia [1]. It is a process-related impurity arising from the dehydrogenation of progesterone [2]. Its presence and quantification are essential for ensuring the purity and safety of both dydrogesterone and progesterone active pharmaceutical ingredients (APIs) [1].

Pharmaceutical Analysis Quality Control Reference Standards

Melting Point and Specific Rotation for Identity

The melting point of 6-dehydroprogesterone is consistently reported in the range of 144.0 to 148.0 °C, with a specific rotation [α]20/D of 140 to 155 degrees (C=1, EtOH) [1]. These parameters are distinct from progesterone (MP ~ 121-129 °C) and dydrogesterone (MP ~ 167-171 °C) [2], providing a straightforward method for identity confirmation and purity assessment.

Analytical Chemistry Physicochemical Characterization Quality Control

6-Dehydroprogesterone Application Scenarios


Pharmaceutical Impurity Quantification

Laboratories performing release testing or stability studies of dydrogesterone or progesterone drug substances require a certified reference standard of 6-dehydroprogesterone to accurately identify and quantify the EP Impurity B/H. The distinct chromatographic retention time and UV absorption maximum (283 nm in EtOH) [1] of 6-dehydroprogesterone enable its reliable detection and separation from the main API and other impurities. Use of a high-purity (>98% GC) standard is critical for method validation and routine QC analysis.

Metabolic Engineering of Progestogen Biosynthesis

Research groups focused on synthetic biology and green chemistry can utilize 6-dehydroprogesterone as a target molecule to benchmark novel biosynthetic pathways. The recent achievement of 0.72 g/L production titer in yeast [2] provides a quantitative benchmark for optimization. Sourcing 6-dehydroprogesterone enables direct comparison of biotransformation yields, enzyme activity assays (e.g., for CYP82BQ1 dehydrogenases), and as an analytical standard for monitoring fermentation broths.

Novel Steroidal Scaffolds via Biotransformation

Natural product and medicinal chemistry laboratories can employ 6-dehydroprogesterone as a substrate for microbial biotransformation to generate novel, complex steroidal metabolites. The work by Ahmad et al. [3] demonstrates that this compound yields unique chlorohydrin and epoxy derivatives with A. niger. Procuring 6-dehydroprogesterone allows researchers to explore structure-activity relationships of these novel metabolites and assess their potential biological activities.

Steroid-Receptor Interaction Modeling

6-Dehydroprogesterone serves as a key structural probe in computational studies of steroid-receptor binding. The enhanced rigidity conferred by the C6-C7 double bond, as demonstrated by Colombo et al. [4], makes it a valuable model for understanding the conformational requirements for selective progesterone receptor activation. Its procurement supports molecular docking, molecular dynamics simulations, and NMR-based structural biology studies aimed at designing selective progestins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Dehydroprogesterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.